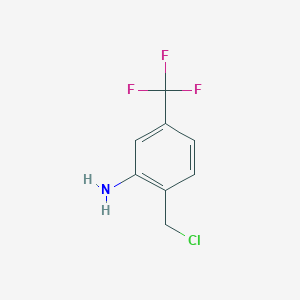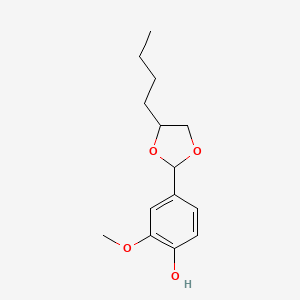
L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid is a peptide composed of four amino acids: L-glutamine, L-serine, L-proline, and L-glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid typically involves the stepwise coupling of the individual amino acids. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or HATU. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent side reactions.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis by precisely controlling the addition of reagents and the removal of protecting groups. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine or proline residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate. The reactions are typically carried out in aqueous solutions at neutral or slightly acidic pH.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used under mild conditions to prevent peptide degradation.
Substitution: Substitution reactions often involve the use of protecting groups and selective deprotection strategies to ensure that only the desired amino acid residues are modified.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine hydroxyl derivatives, while substitution reactions can yield a variety of peptide analogs with altered biological activity.
Scientific Research Applications
L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The compound is employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Research into its potential therapeutic applications includes its use as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: The peptide is used in the development of novel biomaterials and as a stabilizing agent in various industrial processes.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes or receptors, modulating their activity. For example, it may act as a substrate for proteases, leading to the generation of bioactive fragments that exert physiological effects. The exact molecular targets and pathways depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Glutaminyl-L-glutamic acid: A dipeptide with similar structural features but lacking the serine and proline residues.
L-Serinyl-L-prolyl-L-glutamic acid: A tripeptide that includes serine and proline but lacks the glutamine residue.
L-Prolyl-L-glutamic acid: Another related dipeptide that includes proline and glutamic acid.
Uniqueness
L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of both glutamine and glutamic acid residues allows for diverse interactions with biological molecules, while the serine and proline residues contribute to the peptide’s stability and flexibility.
Properties
CAS No. |
919078-88-9 |
|---|---|
Molecular Formula |
C18H29N5O9 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H29N5O9/c19-9(3-5-13(20)25)15(28)22-11(8-24)17(30)23-7-1-2-12(23)16(29)21-10(18(31)32)4-6-14(26)27/h9-12,24H,1-8,19H2,(H2,20,25)(H,21,29)(H,22,28)(H,26,27)(H,31,32)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
BFHYTGXLPKBPGH-BJDJZHNGSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


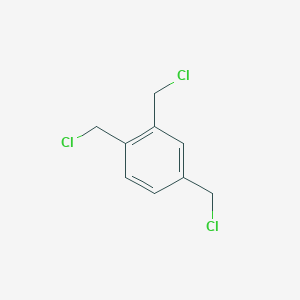
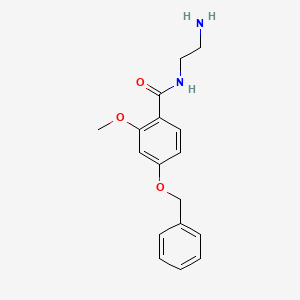
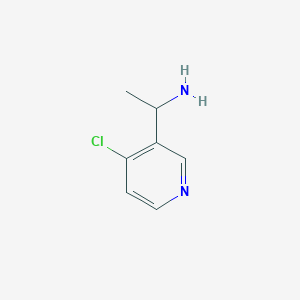
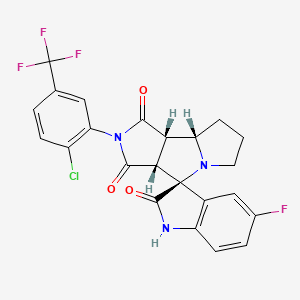
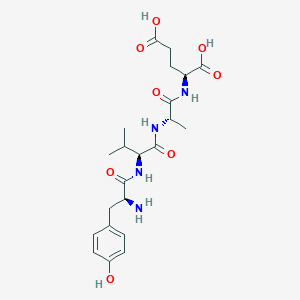

![5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3a-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630637.png)

![4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B12630645.png)
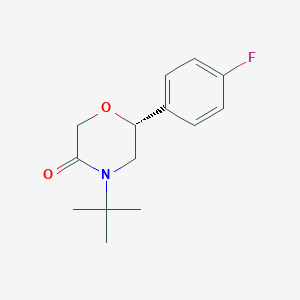
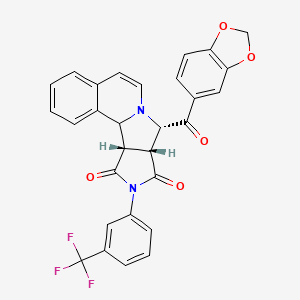
![3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene](/img/structure/B12630657.png)
